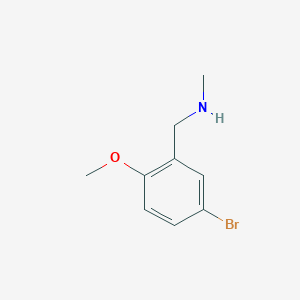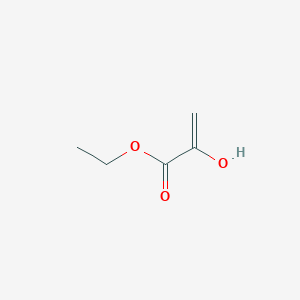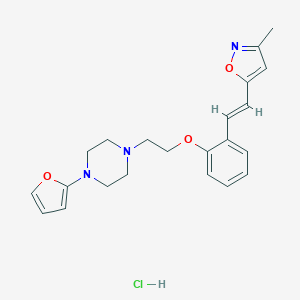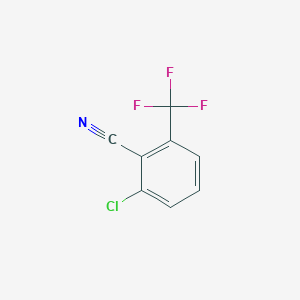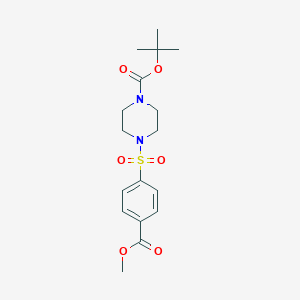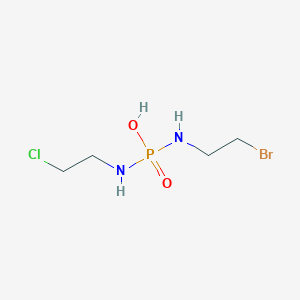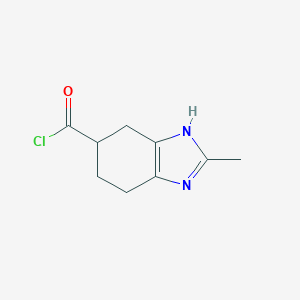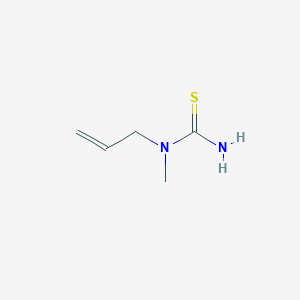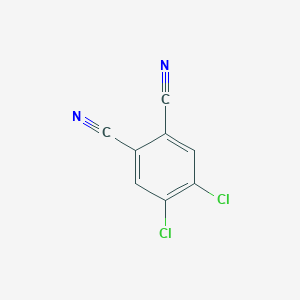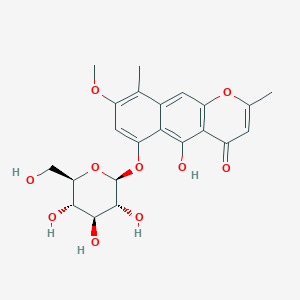
Quinquangulin-6-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinquangulin-6-glucoside is a naturally occurring compound that belongs to the family of flavonoids. It is found in various plants, including the bark of the oak tree and the leaves of the tea plant. This compound has been studied extensively for its potential health benefits, including its ability to act as an antioxidant, anti-inflammatory, and anticancer agent.
Wirkmechanismus
Quinquangulin-6-glucoside works by inhibiting the activity of certain enzymes and signaling pathways in the body. This can help to reduce oxidative stress and inflammation, which are both factors that contribute to the development of various diseases.
Biochemische Und Physiologische Effekte
Research has shown that quinquangulin-6-glucoside can have a range of biochemical and physiological effects on the body. These include reducing oxidative stress, reducing inflammation, improving insulin sensitivity, and promoting cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using quinquangulin-6-glucoside in lab experiments is that it is a naturally occurring compound, which means it is generally considered safe and non-toxic. Additionally, it has been extensively studied, which means there is a wealth of information available about its properties and potential health benefits. However, one limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale studies.
Zukünftige Richtungen
There are many potential future directions for research on quinquangulin-6-glucoside. One area of interest is its potential use as an anticancer agent. Research has shown that this compound has the ability to inhibit the growth and spread of cancer cells, which makes it a promising candidate for further study. Additionally, there is interest in exploring the potential of this compound as a treatment for various inflammatory conditions, such as arthritis and asthma. Finally, there is interest in studying the potential of quinquangulin-6-glucoside as a treatment for various metabolic disorders, such as diabetes and obesity.
Synthesemethoden
Quinquangulin-6-glucoside can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The most common method of extraction involves the use of solvents such as ethanol or methanol to extract the compound from the plant material. Chemical synthesis involves the use of various reagents and catalysts to produce the compound in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Quinquangulin-6-glucoside has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that this compound has antioxidant properties, which means it can help to protect cells from damage caused by free radicals. Additionally, it has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Eigenschaften
CAS-Nummer |
132922-82-8 |
|---|---|
Produktname |
Quinquangulin-6-glucoside |
Molekularformel |
C22H24O10 |
Molekulargewicht |
448.4 g/mol |
IUPAC-Name |
5-hydroxy-8-methoxy-2,9-dimethyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one |
InChI |
InChI=1S/C22H24O10/c1-8-4-11(24)17-13(30-8)5-10-9(2)12(29-3)6-14(16(10)19(17)26)31-22-21(28)20(27)18(25)15(7-23)32-22/h4-6,15,18,20-23,25-28H,7H2,1-3H3/t15-,18-,20+,21-,22-/m1/s1 |
InChI-Schlüssel |
LMHFPNXXSGHPCH-BZGGIJSCSA-N |
Isomerische SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)C |
SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C(C=C(C3=C2O)OC4C(C(C(C(O4)CO)O)O)O)OC)C |
Andere CAS-Nummern |
132922-82-8 |
Synonyme |
QQG-GP quinquangulin-6-glucoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
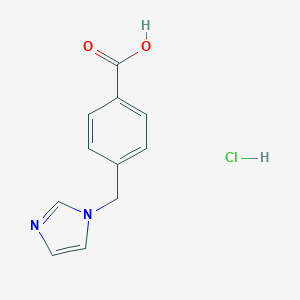
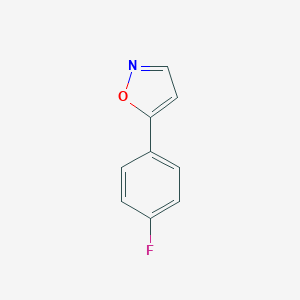
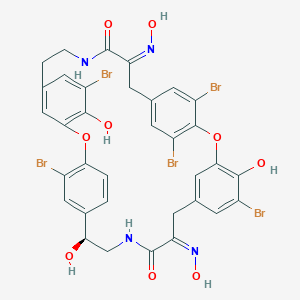
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
